Cas no 854927-40-5 (tert-butyl N-2-(1-benzothiophen-2-yl)-2-oxoethylcarbamate)

tert-butyl N-2-(1-benzothiophen-2-yl)-2-oxoethylcarbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-2-(1-benzothiophen-2-yl)-2-oxoethylcarbamate
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- Inchi: 1S/C15H17NO3S/c1-15(2,3)19-14(18)16-9-11(17)13-8-10-6-4-5-7-12(10)20-13/h4-8H,9H2,1-3H3,(H,16,18)
- InChI Key: BETPBICHCOHBAN-UHFFFAOYSA-N
- SMILES: S1C2C=CC=CC=2C=C1C(CNC(=O)OC(C)(C)C)=O
tert-butyl N-2-(1-benzothiophen-2-yl)-2-oxoethylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28288498-1.0g |
tert-butyl N-[2-(1-benzothiophen-2-yl)-2-oxoethyl]carbamate |
854927-40-5 | 95.0% | 1.0g |
$842.0 | 2025-03-19 | |
Enamine | EN300-28288498-5.0g |
tert-butyl N-[2-(1-benzothiophen-2-yl)-2-oxoethyl]carbamate |
854927-40-5 | 95.0% | 5.0g |
$2443.0 | 2025-03-19 | |
Enamine | EN300-28288498-0.25g |
tert-butyl N-[2-(1-benzothiophen-2-yl)-2-oxoethyl]carbamate |
854927-40-5 | 95.0% | 0.25g |
$774.0 | 2025-03-19 | |
Enamine | EN300-28288498-5g |
tert-butyl N-[2-(1-benzothiophen-2-yl)-2-oxoethyl]carbamate |
854927-40-5 | 5g |
$2443.0 | 2023-09-08 | ||
Enamine | EN300-28288498-0.05g |
tert-butyl N-[2-(1-benzothiophen-2-yl)-2-oxoethyl]carbamate |
854927-40-5 | 95.0% | 0.05g |
$707.0 | 2025-03-19 | |
Enamine | EN300-28288498-10.0g |
tert-butyl N-[2-(1-benzothiophen-2-yl)-2-oxoethyl]carbamate |
854927-40-5 | 95.0% | 10.0g |
$3622.0 | 2025-03-19 | |
Enamine | EN300-28288498-2.5g |
tert-butyl N-[2-(1-benzothiophen-2-yl)-2-oxoethyl]carbamate |
854927-40-5 | 95.0% | 2.5g |
$1650.0 | 2025-03-19 | |
Enamine | EN300-28288498-1g |
tert-butyl N-[2-(1-benzothiophen-2-yl)-2-oxoethyl]carbamate |
854927-40-5 | 1g |
$842.0 | 2023-09-08 | ||
Enamine | EN300-28288498-10g |
tert-butyl N-[2-(1-benzothiophen-2-yl)-2-oxoethyl]carbamate |
854927-40-5 | 10g |
$3622.0 | 2023-09-08 | ||
Enamine | EN300-28288498-0.1g |
tert-butyl N-[2-(1-benzothiophen-2-yl)-2-oxoethyl]carbamate |
854927-40-5 | 95.0% | 0.1g |
$741.0 | 2025-03-19 |
tert-butyl N-2-(1-benzothiophen-2-yl)-2-oxoethylcarbamate Related Literature
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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5. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
Additional information on tert-butyl N-2-(1-benzothiophen-2-yl)-2-oxoethylcarbamate
Professional Introduction to Compound with CAS No. 854927-40-5 and Product Name: Tert-butyl N-2-(1-benzothiophen-2-yl)-2-oxoethylcarbamate
The compound with the CAS number 854927-40-5 and the product name Tert-butyl N-2-(1-benzothiophen-2-yl)-2-oxoethylcarbamate represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in drug development and medicinal chemistry. The structure of this compound, featuring a tert-butyl group, an N-substituted carbamate, and a benzothiophene moiety, contributes to its unique chemical properties and biological activities.
In recent years, there has been a growing interest in heterocyclic compounds, particularly those incorporating benzothiophene derivatives, due to their wide range of biological activities. Benzothiophene-based molecules have been extensively studied for their potential in treating various diseases, including cancer, neurological disorders, and infectious diseases. The presence of the 1-benzothiophen-2-yl group in the compound under discussion suggests that it may exhibit similar pharmacological properties. This group is known to enhance the binding affinity and selectivity of molecules towards biological targets, making it a valuable scaffold in drug design.
The carbamate functional group in the molecule is another critical feature that contributes to its pharmacological potential. Carbamates are known for their ability to act as intermediates in the synthesis of various bioactive compounds. They are often used in the development of drugs due to their stability and reactivity, which allow for further functionalization and derivatization. The tert-butyl group attached to the carbamate moiety further enhances the stability of the compound, making it more suitable for use in pharmaceutical formulations.
Recent studies have highlighted the importance of Tert-butyl N-substituted carbamates in medicinal chemistry. These compounds have been shown to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific arrangement of atoms in this compound's structure may contribute to its unique interactions with biological targets, potentially leading to novel therapeutic applications.
One of the most promising areas of research involving this type of compound is its application in oncology. Benzothiophene derivatives have been identified as potent inhibitors of various enzymes involved in cancer cell proliferation and survival. The benzothiophen-2-yl group in our compound may interact with these enzymes, disrupting key signaling pathways that drive tumor growth. Furthermore, the tert-butyl carbamate moiety could enhance the molecule's solubility and bioavailability, improving its efficacy as an anti-cancer agent.
Another area where this compound shows promise is in the treatment of neurological disorders. Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the aggregation of misfolded proteins. Benzothiophene-based compounds have been reported to interfere with protein misfolding processes, potentially preventing or reversing symptoms associated with these diseases. The structural features of our compound may make it capable of inhibiting such pathological processes, offering a new therapeutic strategy for patients suffering from these conditions.
The synthesis and characterization of this compound have been carried out using state-of-the-art techniques in organic chemistry. Advanced spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have been employed to confirm its structure and purity. These analytical techniques provide detailed insights into the molecular architecture and dynamics of the compound, which are essential for understanding its biological behavior.
In conclusion, the compound with CAS number 854927-40-5 and product name Tert-butyl N-2-(1-benzothiophen-2-yl)-2-oxoethylcarbamate represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it a promising candidate for further research and development in various therapeutic areas. The combination of a benzothiophene moiety, a carbamate functional group, and a tert-butyl substituent contributes to its potential as a bioactive molecule with diverse applications in medicine.
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